4-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine
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Overview
Description
4-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiazole ring, a piperazine ring, and a pyrimidine ring, making it a unique structure with potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized by reacting acetylacetone with thiourea under acidic conditions. The resulting thiazole derivative is then coupled with piperazine through a nucleophilic substitution reaction. Finally, the pyrimidine ring is introduced via a condensation reaction with appropriate fluorinated and phenyl-substituted precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry could be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the fluorine atom can introduce various functional groups .
Scientific Research Applications
4-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery.
Medicine: It may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These combined effects can lead to the modulation of various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit similar biological activities.
Fluorinated Pyrimidines: These compounds share the pyrimidine ring and are known for their pharmacological properties.
Piperazine Derivatives: These compounds share the piperazine ring and are used in various therapeutic applications.
Uniqueness
4-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine is unique due to its combination of three different heterocyclic rings, each contributing to its overall biological and chemical properties. This unique structure allows it to interact with multiple targets and exhibit a broad range of activities .
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5OS/c1-13-18(28-14(2)24-13)20(27)26-10-8-25(9-11-26)19-16(21)17(22-12-23-19)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVUZBMFJHRKJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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